Meropenem Meropenem Meropenem is a carbapenemcarboxylic acid in which the azetidine and pyrroline rings carry 1-hydroxymethyl and in which the azetidine and pyrroline rings carry 1-hydroxymethyl and 5-(dimethylcarbamoyl)pyrrolidin-3-ylthio substituents respectively. It has a role as an antibacterial drug, an antibacterial agent and a drug allergen. It is a carbapenemcarboxylic acid, a pyrrolidinecarboxamide, an alpha,beta-unsaturated monocarboxylic acid and an organic sulfide.
Meropenem is a broad-spectrum carbapenem antibiotic. It is active against Gram-positive and Gram-negative bacteria. Meropenem exerts its action by penetrating bacterial cells readily and interfering with the synthesis of vital cell wall components, which leads to cell death. In August 2017, a combination antibacterial therapy under the market name vabomere was approved for treatment of adult patients with complicated urinary tract infections (cUTI). Vabomere consists of meropenem and [DB12107] and is intravenously admininstered. The treatment aims to resolve infection-related symptoms and achieve negative urine culture, where the infections are proven or strongly suspected to be caused by susceptible bacteria.
Meropenem anhydrous is a Penem Antibacterial.
Meropenem is a carbapenem antibiotic with broad spectrum of activity that is administered intravenously and used for severe bacterial infections due to sensitive agents. Meropenem is a common cause of mild transient aminotransferase elevations and can rarely result in clinically apparent, cholestatic liver injury.
Meropenem is a natural product found in Brassica napus with data available.
Meropenem is a broad-spectrum carbapenem with antibacterial properties, synthetic Meropenem inhibits cell wall synthesis in gram-positive and gram-negative bacteria. It penetrates cell walls and binds to penicillin-binding protein targets. Meropenem acts against aerobes and anaerobes including Klebsiella, E. coli, Enterococcus, Clostridium sp.. (NCI04)
Meropenem Anhydrous is the anhydrous form of meropenem, a broad-spectrum carbapenem with antibacterial properties, synthetic Meropenem inhibits cell wall synthesis in gram-positive and gram-negative bacteria. It penetrates cell walls and binds to penicillin-binding protein targets. Meropenem acts against aerobes and anaerobes including Klebsiella, E. coli, Enterococcus, Clostridium sp.. (NCI04)
A thienamycin derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIPENEM, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of bacterial infections, including infections in immunocompromised patients.
Brand Name: Vulcanchem
CAS No.: 96036-03-2
VCID: VC20748084
InChI: InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1
SMILES: CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O
Molecular Formula: C17H25N3O5S
Molecular Weight: 383.5 g/mol

Meropenem

CAS No.: 96036-03-2

VCID: VC20748084

Molecular Formula: C17H25N3O5S

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

Meropenem - 96036-03-2

Description

Meropenem is a broad-spectrum carbapenem antibiotic, primarily used for the treatment of serious bacterial infections. It is particularly effective against a wide range of Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic organisms. Meropenem works by inhibiting bacterial cell wall synthesis, making it a crucial option in combating resistant bacterial strains.

3D Conformer

Meropenem 3D Structure

Mechanism of Action

Meropenem exerts its bactericidal effects by binding to penicillin-binding proteins (PBPs) that are essential for bacterial cell wall synthesis. This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Its stability against most serine β-lactamases enhances its effectiveness against resistant strains.

Clinical Applications

Meropenem is indicated for:

  • Complicated intra-abdominal infections

  • Complicated skin and skin structure infections

  • Bacterial meningitis in pediatric patients

It has been widely used since its introduction in clinical practice in 1994 and has been approved for use in various patient populations, including those who are immunocompromised.

Safety Profile

A comprehensive review of the safety profile of meropenem indicates that it is generally well tolerated among patients. The most common adverse effects observed include:

  • Diarrhea: 2.5%

  • Rash: 1.4%

  • Nausea/Vomiting: 1.2%

The incidence of serious adverse events, including seizures, remains low, with a reported rate of only 0.07% in non-meningitis infections .

Pharmacodynamics and Pharmacokinetics

Meropenem's pharmacodynamic properties are crucial for understanding its clinical efficacy:

  • Minimum Inhibitory Concentration (MIC): The effectiveness of meropenem can be influenced by its concentration relative to the MIC of the target bacteria.

Key Pharmacodynamic Indicators

IndicatorClinical Success (%)Microbiological Success (%)
fCmin/MICfC_{min}/MIC

5 | 88.6 | - |
| fT>MICfT>MIC
≥ 54% | - | 86.3 |

The fCmin/MICfC_{min}/MIC
ratio has been identified as a significant predictor of both clinical and microbiological success in treating infections.

Resistance Patterns

Resistance to meropenem has been observed, particularly among certain strains of bacteria such as Pseudomonas aeruginosa and Enterobacteriaceae. Monitoring resistance patterns is crucial for effective treatment planning.

CAS No. 96036-03-2
Product Name Meropenem
Molecular Formula C17H25N3O5S
Molecular Weight 383.5 g/mol
IUPAC Name (4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1
Standard InChIKey DMJNNHOOLUXYBV-PQTSNVLCSA-N
Isomeric SMILES C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O
SMILES CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O
Canonical SMILES CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O
Appearance Assay:≥98%A crystalline solid
Physical Description Solid
Shelf Life Solutions of Meropenem (Meropenem concentrations ranging from 1 to 20 mg/mL) in Water for Injection or Sodium Chloride Injection 0.9% (for up to 4 hours) or in Dextrose Injection 5% (for up to 2 hours) at controlled room temperatures 15-25 °C (59-77 °F) are stable in plastic tubing and volume control devices of common intravenous infusion sets. Solutions of Meropenem (Meropenem concentrations ranging from 1 to 20 mg/mL) in Water for Injection or Sodium Chloride Injection 0.9% (for up to 48 hours) or in Dextrose Injection 5% (for up to 6 hours) are stable at 4 °C (39 °F) in plastic syringes.
Freshly prepared solutions of Meropenem should be used whenever possible. However, constituted solutions of Meropenem maintain satisfactory potency at controlled room temperature 15-25 °C (59-77 °F) or under refrigeration at 4 °C (39 °F) ... . Solutions of intravenous Meropenem should not be frozen.
Meropenem injection vials constituted with sterile Water for Injection for bolus administration (up to 50 mg/mL of Meropenem) may be stored for up to 2 hours at controlled room temperature 15-25 °C (59-77 °F) or for up to 12 hours at 4 °C (39 °F).
Solutions of Meropenem (Meropenem concentrations ranging from 2.5 to 20 mg/mL) in Baxter Minibag Plus bags with Sodium Chloride Injection 0.9% may be stored for up to 4 hours at controlled room temperatures 15-25 °C (59-77 °F) or for up to 24 hours at 4 °C (39 °F). Solutions of Meropenem (Meropenem concentrations ranging from 2.5 to 20 mg/mL) in Baxter Minibag Plus bags with Dextrose Injection 5% may be stored up to 1 hour at controlled room temperatures 15-25 °C (59-77 °F) or for up to 6 hours at 4 °C (39 °F).
Meropenem infusion vials constituted with Sodium Chloride Injection 0.9% (Meropenem concentrations ranging from 2.5 to 50 mg/mL) are stable for up to 2 hours at controlled room temperature 15-25 °C (59-77 °F) or for up to 18 hours at 4 °C (39 °F). Infusion vials of Meropenem constituted with Dextrose Injection 5% (Meropenem concentrations ranging from 2.5 to 50 mg/mL) are stable for up to 1 hour at controlled room temperature 15-25 °C (59-77 °F) or for up to 8 hours at 4 °C (39 °F).
Solubility Sparingly
5.63e+00 g/L
Synonyms 3-(5-dimethylcarbamoylpyrrolidin-3-ylthio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
meropenem
Merrem
Penem
Ronem
SM 7338
SM-7338
SM7338
Vapor Density 6.85X10-18 mm Hg at 25 °C (est)
PubChem Compound 441130
Last Modified Sep 12 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator